![molecular formula C11H16ClN B2735420 Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) CAS No. 16183-40-7](/img/no-structure.png)
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)
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Overview
Description
Scientific Research Applications
Room Temperature Ionic Liquids
Room temperature ionic liquids have been identified as novel media for 'clean' liquid-liquid extraction processes. These ionic liquids, including butylmethylimidazolium hexafluorophosphate, demonstrate potential as replacements for volatile organic solvents in extraction processes due to their ability to partition based on solutes' charged states or relative hydrophobicity (Huddleston et al., 1998).
Antifungal Agents
Benzenemethanamine derivatives have shown significant efficacy as antifungal agents. For instance, butenafine hydrochloride, a benzylamine derivative, has been investigated for its activity against dermatophytosis in guinea pigs, demonstrating superior efficacy compared to other reference drugs (Arika et al., 1990).
Serotonin and Noradrenaline Reuptake Inhibitor
403U76, a derivative, acts as a potent inhibitor of serotonin (5-HT) and noradrenaline reuptake, indicating potential applications in treating conditions related to neurotransmitter imbalance (Ferris et al., 1995).
Spectroscopic Analysis
Proton magnetic spectroscopic determination has utilized derivatives for the accurate assay of diphenhydramine hydrochloride in pharmaceutical samples, highlighting its application in quality control and pharmaceutical analysis (Hanna & Lau-cam, 1984).
Safety and Hazards
“Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)” may pose certain hazards. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . When heated to decomposition it emits very toxic fumes .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) involves the reaction of N-butyl-2-chlorobenzylamine with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Starting Materials": [ "N-butyl-2-chlorobenzylamine", "Hydrochloric acid" ], "Reaction": [ "Add N-butyl-2-chlorobenzylamine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum to obtain the hydrochloride salt of Benzenemethanamine,N-butyl-2-chloro-" ] } | |
CAS RN |
16183-40-7 |
Product Name |
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) |
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.71 |
IUPAC Name |
(3-butyl-2-chlorophenyl)methanamine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-5-9-6-4-7-10(8-13)11(9)12/h4,6-7H,2-3,5,8,13H2,1H3 |
InChI Key |
RYALSBFADLGCAF-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=CC=C1)CN)Cl |
solubility |
not available |
Origin of Product |
United States |
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